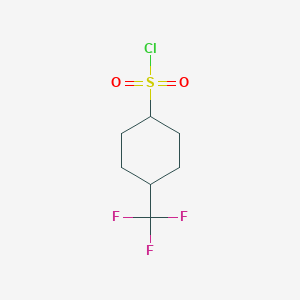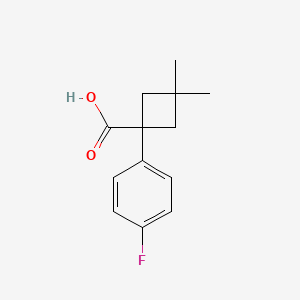
1-(4-Fluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid
Vue d'ensemble
Description
The compound “1-(4-Fluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid” seems to be a complex organic molecule. It likely contains a cyclobutane ring, which is a type of cycloalkane, and a carboxylic acid group. The presence of a fluorophenyl group indicates that the compound also contains a phenyl ring (a derivative of benzene) with a fluorine atom attached .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as boronic acids and organotin complexes have been synthesized through various methods, including catalytic protodeboronation of pinacol boronic esters , and multi-step nucleophilic substitution reactions .
Applications De Recherche Scientifique
Structural and Conformational Studies
1-(4-Fluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid and its analogs have been a subject of structural and conformational studies. Notably, the structure of cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid were determined using X-ray diffraction methods, revealing the puckered nature of the cyclobutane ring and the spatial arrangements of the phenyl and carboxyl substituents. This type of research provides fundamental insights into the molecular geometry and bonding characteristics, which are crucial for understanding the chemical behavior and potential applications of these compounds (Reisner et al., 1983).
Radiochemistry and Imaging Applications
The compound's derivatives, such as 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), have been synthesized and labeled with Fluorine-18 for use in positron emission tomography (PET), a type of imaging technology used primarily in oncology and neurology. These derivatives show potential in tumor imaging and delineation, indicating the compound's relevance in the development of diagnostic agents (Shoup & Goodman, 1999).
Chemical Synthesis and Modification
Research has also focused on the synthesis and modification of this compound and its analogs. For instance, the synthesis of a monofluoro-substituted amino acid, aimed to serve as a conformationally restricted label for solid-state 19F NMR distance measurements in membrane-bound peptides, involved the use of 1-amino-3-(4-fluorophenyl)cyclobutanecarboxylic acid. This highlights the compound's role in facilitating studies on peptide structure and dynamics (Tkachenko et al., 2014).
Analysis of Cyclobutane Derivatives
The cyclobutane core structure, seen in 1-(4-Fluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid, is present in various research studies focusing on cyclobutane derivatives. These studies explore different aspects, such as photodimerization, synthesis methods, and physical-chemical properties, which contribute to a deeper understanding of the cyclobutane structure and its chemical behavior (Davies et al., 1977); (Mykhailiuk et al., 2010); (Chernykh et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds have been found to affect a broad range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties, which can influence their bioavailability .
Result of Action
Similar compounds have been found to exhibit various biological activities, which can result in diverse molecular and cellular effects .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO2/c1-12(2)7-13(8-12,11(15)16)9-3-5-10(14)6-4-9/h3-6H,7-8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYQOTJLSUGFGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C2=CC=C(C=C2)F)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469245.png)
![1-[(2E)-3-phenylprop-2-en-1-yl]azetidine-3-carboxylic acid](/img/structure/B1469246.png)
![1-[2-(Morpholin-4-yl)-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B1469247.png)
![[4-(4-Methoxyphenyl)thiophen-2-yl]methanamine](/img/structure/B1469248.png)
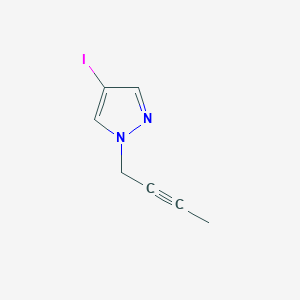
![(2E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B1469251.png)
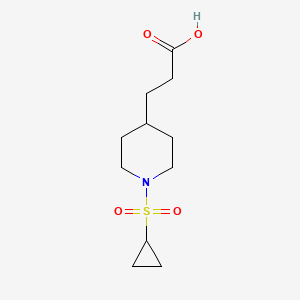
![6-[3-(Methoxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1469254.png)
![4-[3-(Methoxymethyl)pyrrolidin-1-yl]aniline](/img/structure/B1469255.png)
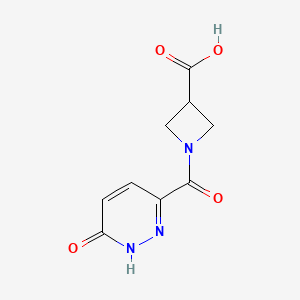
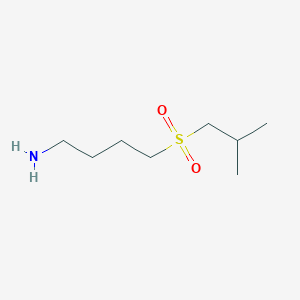
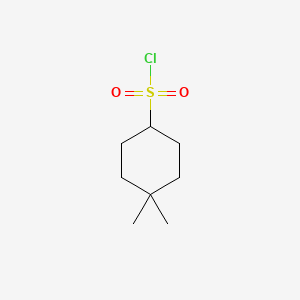
![1-[(2-Chloro-4-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469262.png)
